molecular formula C18H19N3OS B3919059 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide

Cat. No.: B3919059
M. Wt: 325.4 g/mol
InChI Key: BCHWASJQXLXOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . The resulting 1-methylimidazole is then reacted with a suitable thiol to introduce the sulfanyl group.

The next step involves the coupling of the sulfanyl-imidazole derivative with a naphthyl butanamide precursor. This can be achieved through a nucleophilic substitution reaction, where the sulfanyl group acts as a nucleophile, attacking the electrophilic carbon of the naphthyl butanamide . The reaction conditions typically require a base such as sodium hydroxide and an appropriate solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized naphthyl derivatives.

Scientific Research Applications

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, modulating the oxidative state of biological systems . Additionally, the naphthyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its hydrophobic interactions, while the sulfanyl group provides redox activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-16(23-18-19-11-12-21(18)2)17(22)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12,16H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWASJQXLXOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Reactant of Route 2
Reactant of Route 2
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Reactant of Route 3
Reactant of Route 3
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Reactant of Route 4
Reactant of Route 4
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Reactant of Route 5
Reactant of Route 5
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Reactant of Route 6
Reactant of Route 6
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.